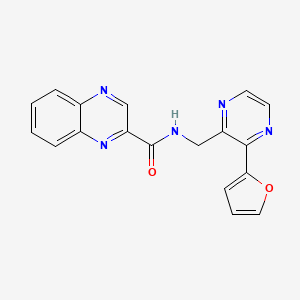

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide is a complex organic compound with the molecular formula C18H13N5O2 and a molecular weight of 331.335 g/mol

Wirkmechanismus

Target of Action

The compound N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide is a novel derivative designed and synthesized for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra

Mode of Action

It is known that the compound exhibits significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .

Result of Action

The compound exhibits significant anti-tubercular activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . This suggests that the compound effectively inhibits the growth of this bacterium, leading to its potential use as an anti-tubercular agent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline-2-carboxamide core, which can be synthesized through the condensation of o-phenylenediamine with glyoxal. The resulting quinoxaline-2-carboxamide is then subjected to further functionalization.

Formation of the Pyrazine Ring: The pyrazine ring can be introduced by reacting 2-chloropyrazine with a suitable nucleophile, such as a furan-2-ylmethylamine, under basic conditions.

Coupling Reaction: The furan-2-yl group is then coupled with the pyrazine ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Final Assembly: The final step involves the coupling of the pyrazine-furan intermediate with the quinoxaline-2-carboxamide core using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The furan ring in N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.

Reduction: The nitro groups in the quinoxaline ring can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as solvent, room temperature.

Substitution: Nucleophiles (amines, thiols), polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.

Major Products

Oxidation: Furan epoxides.

Reduction: Aminoquinoxalines.

Substitution: Substituted pyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoxaline derivatives, including N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide. The compound has shown significant activity against various pathogens, making it a candidate for further development as an antimicrobial agent.

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Pathogen |

|---|---|---|

| This compound | 0.22 - 0.25 µg/mL | Staphylococcus aureus |

| Other pyrazole derivatives | Ranges from 0.22 to 0.25 µg/mL | Various pathogens |

The compound exhibited effective inhibition zones in vitro, with a focus on its ability to disrupt biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis . This suggests that it could be utilized in treating infections caused by these bacteria.

Protein Kinase Inhibition

The pyrazole scaffold, which is integral to the structure of this compound, plays a crucial role in the design of protein kinase inhibitors (PKIs). These inhibitors are vital in cancer therapy due to their ability to interfere with the signaling pathways that promote tumor growth.

Table 2: Role of Pyrazole in Protein Kinase Inhibition

| Kinase Target | Compound Example | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Akt | Afuresertib | <1 | ATP competitive inhibition |

| Aurora Kinases | Tozasertib | <10 | Structural optimization of lead compounds |

| Bcr-Abl | Various pyrazole derivatives | Varies | Disruption of phosphorylation |

The presence of the pyrazole moiety enhances the binding affinity to the kinase's active site, allowing for effective inhibition. This characteristic is particularly relevant for developing targeted cancer therapies .

Structure–Activity Relationships

Understanding the structure–activity relationships (SAR) of quinoxaline derivatives is essential for optimizing their efficacy and selectivity as therapeutic agents. Modifications to the quinoxaline scaffold can significantly influence biological activity.

Table 3: Structure–Activity Relationships of Quinoxaline Derivatives

| Modification Type | Effect on Activity |

|---|---|

| Substitution at R1 position (e.g., furan group) | Increased antimicrobial activity |

| Amide bond variations | Enhanced binding to kinase targets |

| Presence of electron-withdrawing groups | Improved solubility and bioavailability |

Research indicates that certain substitutions can lead to compounds with lower MIC values and improved pharmacokinetic profiles .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoxaline-2-carboxamide: Shares the quinoxaline core but lacks the pyrazine and furan rings.

Pyrazine-2-carboxamide: Contains the pyrazine ring but lacks the quinoxaline and furan moieties.

Furan-2-carboxamide: Features the furan ring but lacks the quinoxaline and pyrazine components.

Uniqueness

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide is unique due to the combination of its three heterocyclic rings. This structural complexity provides a diverse range of chemical reactivity and biological activity, making it a versatile compound for various applications.

Biologische Aktivität

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its anti-tubercular and anticancer properties. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H13N5O2, with a molecular weight of 331.335 g/mol. The compound features a quinoxaline core linked to a furan and pyrazine moiety, which are known for their diverse biological activities.

Antimycobacterial Activity

This compound has demonstrated significant activity against Mycobacterium tuberculosis H37Ra. The compound exhibits an inhibitory concentration (IC50) ranging from 1.35 to 2.18 μM, indicating its potential as an anti-tubercular agent.

Table 1: Antimycobacterial Activity of this compound

| Compound Name | IC50 (μM) | Target Organism |

|---|---|---|

| This compound | 1.35 - 2.18 | Mycobacterium tuberculosis H37Ra |

Anticancer Activity

In addition to its antimycobacterial properties, this compound has shown promising results in anticancer studies. Research indicates that derivatives of quinoxaline compounds exhibit strong anticancer activities against various cancer cell lines. For instance, N-substituted quinoxaline derivatives have been evaluated for their cytotoxicity against hepatic (HepG2), ovarian (SK-OV-3), and prostate (PC-3) cancer cell lines .

Table 2: Cytotoxicity of Quinoxaline Derivatives

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide | HepG2 | X μM |

| N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide | SK-OV-3 | Y μM |

| N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide | PC-3 | Z μM |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in bacterial survival and cancer cell proliferation.

- DNA Interaction : Molecular docking studies suggest potential interactions with human DNA topoisomerase and vascular endothelial growth factor receptor, making it a candidate for further investigation in cancer therapy .

Case Studies

Several studies have highlighted the effectiveness of quinoxaline derivatives in treating infections and cancer:

- Antimycobacterial Study : A study evaluated various quinoxaline derivatives for their antimycobacterial activity, revealing that most active compounds had MIC values below 15.625 µg/mL against Mycobacterium tuberculosis .

- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of quinoxaline derivatives on cancer cell lines, identifying specific compounds with selective toxicity towards cancer cells while sparing normal cells .

Eigenschaften

IUPAC Name |

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5O2/c24-18(15-11-21-12-4-1-2-5-13(12)23-15)22-10-14-17(20-8-7-19-14)16-6-3-9-25-16/h1-9,11H,10H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUXBEDXXRXHOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC3=NC=CN=C3C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.